molecular formula C9H13NO4 B13500608 5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B13500608
M. Wt: 199.20 g/mol
InChI Key: DWHRZEHQWZAAMN-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-3-azabicyclo[311]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a methoxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the use of bicyclo[3.1.1]heptane derivatives as starting materials. One common method involves the esterification of bicyclo[3.1.1]heptane-1-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methoxycarbonyl derivative. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The methoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid
  • 5-Methoxycarbonylnorpinane-1-carboxylic acid
  • Monomethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate

Uniqueness

5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to the presence of the azabicyclo structure, which introduces nitrogen into the bicyclic system. This structural feature can significantly alter the compound’s chemical reactivity and biological activity compared to its non-aza counterparts.

Properties

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

5-methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C9H13NO4/c1-14-7(13)9-2-8(3-9,6(11)12)4-10-5-9/h10H,2-5H2,1H3,(H,11,12)

InChI Key

DWHRZEHQWZAAMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(CNC2)C(=O)O

Origin of Product

United States

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